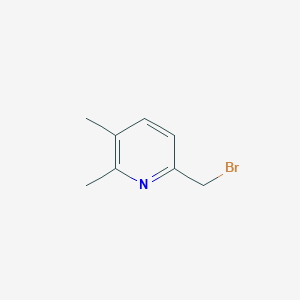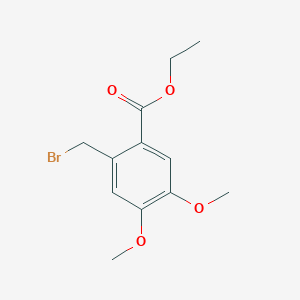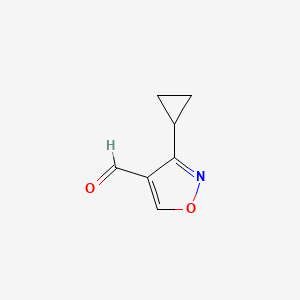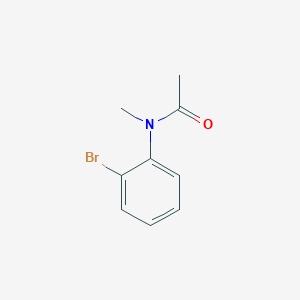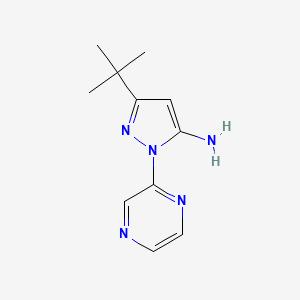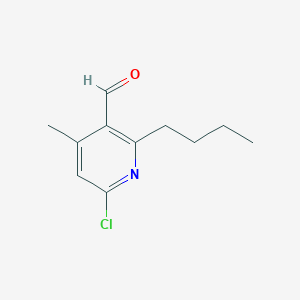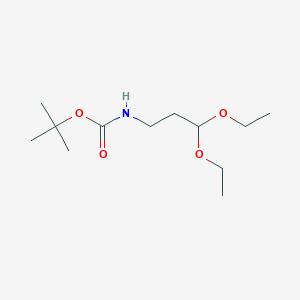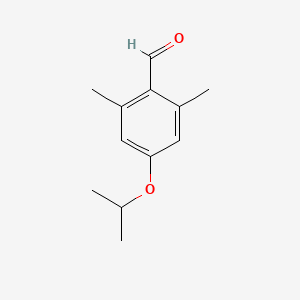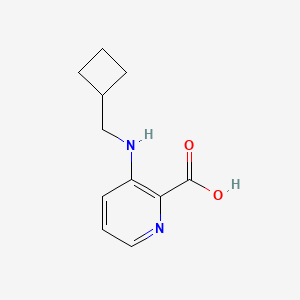
3-(Cyclobutylmethylamino)pyridine-2-carboxylic acid
Overview
Description
“3-(Cyclobutylmethylamino)pyridine-2-carboxylic acid” is a chemical compound . It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine .
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives has been studied . Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Among the newly prepared complexes, there are examples of a salt–cocrystal continuum and two ionic complexes .Molecular Structure Analysis
X-ray structural analysis showed that picolinic acid exists as a zwitterion . In turn, pyridine carboxylic acids are in a cationic form . The structures were optimized at the APF-D/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions of pyridine carboxylic acid derivatives have been explored . For instance, 2-aminopyridine-3-carboxylic acid imidazolide (2A3) has been used as a general probe for the interrogation of RNA structures in vivo .Physical And Chemical Properties Analysis
Pyridinecarboxylic acids exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass . The acids with one to four carbon atoms are completely miscible with water .Safety and Hazards
Future Directions
Mechanism of Action
- CBMPC’s primary target is a tyrosine-protein phosphatase involved in regulating the endoplasmic reticulum unfolded protein response . This response is crucial for maintaining cellular homeostasis and managing protein folding stress.
- CBMPC interacts with its target through a Suzuki–Miyaura (SM) coupling mechanism. In this process:
- CBMPC impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
3-(cyclobutylmethylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-9(5-2-6-12-10)13-7-8-3-1-4-8/h2,5-6,8,13H,1,3-4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPREPWSSRFPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


